molecular formula C8H9N5S B3339715 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1173146-92-3

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline

Cat. No.: B3339715
CAS No.: 1173146-92-3
M. Wt: 207.26 g/mol
InChI Key: AWOZMYKEBAMZQC-UHFFFAOYSA-N
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Description

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is a chemical compound with the molecular formula C8H9N5S. It is characterized by the presence of a tetrazole ring substituted with a methylsulfanyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline typically involves the formation of the tetrazole ring followed by the introduction of the methylsulfanyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions, and the aniline moiety can be attached through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow methods may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring and the aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenol
  • 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid
  • 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzaldehyde

Uniqueness

3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is unique due to the combination of the tetrazole ring, methylsulfanyl group, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(5-methylsulfanyltetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-14-8-10-11-12-13(8)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOZMYKEBAMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
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3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
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3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
Reactant of Route 6
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline

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